molecular formula C3H5NO2 B1210208 Pyruvamide CAS No. 631-66-3

Pyruvamide

Cat. No. B1210208
CAS RN: 631-66-3
M. Wt: 87.08 g/mol
InChI Key: FPOLWERNILTNDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Pyruvamide synthesis involves chemical reactions that produce pyruvamide as an intermediate or final product. For example, a study on the sustainable catalytic synthesis of pyrroles introduces a method where secondary alcohols and amino alcohols are linked via C–N and C–C bonds formation, indicating the versatility of pyruvamide-related compounds in synthesis processes (Michlik & Kempe, 2013). Additionally, enantioselective hydrogenation of α-ketoamides to alcohols demonstrates the chemical manipulability of pyruvamide derivatives (Wang, Mallát, & Baiker, 1997).

Molecular Structure Analysis

The molecular structure of pyruvamide and its derivatives is crucial for understanding their chemical behavior. Studies have revealed insights into their structural characteristics, such as the arrangement of atoms and the presence of functional groups, which influence their reactivity and interactions with other molecules. For example, the structural basis of substrate activation in yeast pyruvate decarboxylase highlights the importance of pyruvamide in enzyme mechanisms, showing the molecular complexity and functionality of pyruvamide-related structures (Lu et al., 2000).

Chemical Reactions and Properties

Pyruvamide participates in various chemical reactions, demonstrating its versatility as a chemical reagent. Its role in deamination and decarboxylation of amines and amino acids provides insight into its biochemical significance and potential applications in modeling enzymatic processes (Owen & Young, 1974). Moreover, the development of photoactivatable cross-linking bioprobes using pyruvamide derivatives illustrates its utility in biochemical research (Goodfellow, Settineri, & Lawton, 1989).

Scientific Research Applications

  • Cardioprotective Properties

    • Pyruvamide shows promise in cardiac health, particularly in protecting the heart from ischemia-reperfusion injury and oxidative stress. Studies indicate its ability to enhance cardiac performance and energy state, bolster antioxidant systems, and protect the myocardium. This suggests potential clinical applications in surgeries involving cardiopulmonary bypass and treatments for myocardial stunning and heart failure (Mallet et al., 2005).
  • Enzyme-Catalyzed Reactions

    • Pyruvamide plays a role in various enzyme-catalyzed reactions. For instance, it's involved in histidine decarboxylation to histamine, acting as a prosthetic group in histidine decarboxylase. This enzymatic activity is crucial for understanding enzymatic catalysis and could have broader implications in biochemical research (Owen & Young, 1974).
  • Chemical Synthesis and Catalysis

    • In the field of chemistry, pyruvamide and its derivatives are utilized in enantioselective hydrogenation processes. This involves the synthesis of chiral compounds, which is fundamental in the development of pharmaceuticals and other fine chemicals. The ability to achieve high enantiomeric excess in such reactions underscores its significance (Wang, Mallát, & Baiker, 1997).
  • Biochemical Studies in Yeast

    • Pyruvamide is used to study the activation of yeast pyruvate decarboxylase, a key enzyme in metabolic pathways. Understanding the structure and function of this enzyme, particularly how pyruvamide influences its activity, provides insights into cellular metabolism and enzymatic mechanisms (Lu et al., 2000).
  • Metabolic Fate Studies

    • Research on the metabolic fate of pyruvamide in biological systems helps in understanding its behavior compared to similar compounds like pyruvic acid and acetamide. Such studies are crucial in pharmacokinetics and for assessing the impact of pyruvamide and related compounds in metabolism (Anker & Raper, 1948).
  • Mitochondrial Metabolism Research

    • Pyruvamide is instrumental in studying mitochondrial metabolism. For instance, using hyperpolarized pyruvamide in MR spectroscopy has facilitated in vivo investigations of mitochondrial function and tricarboxylic acid cycle metabolism in the brain, offering new avenues for understanding neurological conditions (Park et al., 2013).
  • Anti-Inflammatory Potential

    • Pyruvate, a key intermediate related to pyruvamide, demonstrates anti-inflammatory effects in models of experimental stroke. It has shown potential in reducing inflammation and improving outcomes following stroke, suggesting therapeutic applications in neuroinflammation and related conditions (Wang et al., 2009).

properties

IUPAC Name

2-oxopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c1-2(5)3(4)6/h1H3,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOLWERNILTNDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212433
Record name Pyruvamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyruvamide

CAS RN

631-66-3
Record name Pyruvamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyruvamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03578
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NSC349134
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyruvamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRUVAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4O9E1R444
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyruvamide
Reactant of Route 2
Reactant of Route 2
Pyruvamide
Reactant of Route 3
Reactant of Route 3
Pyruvamide
Reactant of Route 4
Reactant of Route 4
Pyruvamide
Reactant of Route 5
Reactant of Route 5
Pyruvamide
Reactant of Route 6
Reactant of Route 6
Pyruvamide

Citations

For This Compound
812
Citations
PR Young, LG Howell, TC Owen - Journal of the American …, 1975 - ACS Publications
… Abstract: Pyruvamide semicarbazone formation proceeds by … for pyruvamide hydration, are reported for pyruvamide itself, … reveals that reaction of the pyruvamide prosthetic groups with …
Number of citations: 14 pubs.acs.org
TC Owen, PR Young Jr - FEBS letters, 1974 - core.ac.uk
Pyruvamide residues and related functions appear to be involved in a variety of enzyme-catalyzed … We now report that pyruvamide itself does indeed promote both deamination and …
Number of citations: 11 core.ac.uk
W Lopatin, PR Young Jr, TC Owen - Journal of the American …, 1979 - ACS Publications
… first being cdrbinolamine formation between the pyruvamide ketone and the amino group of … A study of the involvement of the amide group in pyruvamide carbinolamine formation thus …
Number of citations: 12 pubs.acs.org
RA Abramovitch, ID Spenser - Journal of the Chemical Society …, 1957 - pubs.rsc.org
PYRUVAMIDE PHENYLHYDRAZONE was first reported by Gastaldil who obtained it as colourless plates, mp 144", by reduction of N-hydroxypyruvamide phenylhydrazone with sodium …
Number of citations: 15 pubs.rsc.org
RF Williams, TC Bruice - Journal of the American Chemical …, 1976 - ACS Publications
… of ethyl pyruvate and the observed dimerization of pyruvamide during the timeof reaction with F1H2t. … For ethyl pyruvate and pyruvamide, selective analog simulation of the time courses …
Number of citations: 44 pubs.acs.org
S Menon-Rudolph, S Nishikawa, X Zeng… - Journal of the …, 1992 - ACS Publications
… and absence of pyruvamide. Each transient in the presence or absence of pyruvamide was fit, … presence or absence of pyruvamide can be best fitted to a hyperbola (Figure 2). Table I …
Number of citations: 32 pubs.acs.org
DP Groth, GA LePage - Journal of the American Chemical Society, 1955 - ACS Publications
… pyruvamide-2-C14 was determined by carrier crystallization with unlabeled pyruvamide since contamination with non-pyruvamide… of the true specific activity of the pyruvamide-2-C14, a …
Number of citations: 8 pubs.acs.org
SP McGlynn, JL Meeks - Journal of Electron Spectroscopy and Related …, 1975 - Elsevier
… in the photoelectron spectrum of pyruvamide in Figure 2. The n and 7co ionizations of acetamide are contained in the first PES band whereas in pyruvamide a clear splitting occurs into …
Number of citations: 32 www.sciencedirect.com
J Mukherjee, JI Rogers, RG Khalifah… - Journal of the …, 1987 - ACS Publications
… of pyruvamide hydrationcatalysis and in view of the favorable potential for using pyruvamide to … have utilized 15N NMR to characterize the enzyme-pyruvamide equilibrium complex. The …
Number of citations: 15 pubs.acs.org
T Munegumi, K Harada - Bulletin of the Chemical Society of Japan, 1983 - journal.csj.jp
… The other four pyruvamide were prepared in a similar method. The optical rotations, … The conformation of the pyruvamide in solution could be a mixture of the two conformers A and B …
Number of citations: 8 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.